molecular formula C17H21FN6O B13655466 6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

Cat. No.: B13655466
M. Wt: 344.4 g/mol
InChI Key: MJHOMTRKVMKCNE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridin-3-one core and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly detailed but likely involve scalable synthetic routes optimized for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and survival . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other kinase inhibitors used in cancer treatment, such as:

    Imatinib: Used for chronic myeloid leukemia.

    Dasatinib: Another kinase inhibitor with broader applications.

    Nilotinib: Similar to imatinib but with different pharmacokinetics.

6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one is unique due to its specific structure, which allows it to target a distinct set of kinases, potentially offering advantages in terms of efficacy and safety .

Properties

Molecular Formula

C17H21FN6O

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)

InChI Key

MJHOMTRKVMKCNE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N

Origin of Product

United States

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